Cas no 2171728-06-4 (4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
2171728-06-4 structure
Product Name:4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS-nummer:2171728-06-4
MF:C28H34N2O5
MW:478.579967975616
CID:6425538
PubChem ID:165815761
Update Time:2025-06-11
4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171728-06-4
- EN300-1481682
-
- Inchi: 1S/C28H34N2O5/c1-30(19-10-4-2-3-5-11-19)27(33)25(16-17-26(31)32)29-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,2-5,10-11,16-18H2,1H3,(H,29,34)(H,31,32)
- InChI-sleutel: DJDBOPJQVSHACK-UHFFFAOYSA-N
- LACHT: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C1CCCCCC1
Berekende eigenschappen
- Exacte massa: 478.24677219g/mol
- Monoisotopische massa: 478.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 713
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 95.9Ų
4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1481682-0.05g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 0.05g |
$2829.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-0.1g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 0.1g |
$2963.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-0.25g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 0.25g |
$3099.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-0.5g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 0.5g |
$3233.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-1.0g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-2.5g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 2.5g |
$6602.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-5.0g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-10.0g |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 10g |
$14487.0 | 2023-06-06 | ||
| Enamine | EN300-1481682-50mg |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1481682-100mg |
4-[cycloheptyl(methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171728-06-4 | 100mg |
$2963.0 | 2023-09-28 |
4-cycloheptyl(methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Gerelateerde literatuur
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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